1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
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Overview
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a complex organic compound featuring a bicyclic structure combined with a piperazine ring and a fluorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Bicyclic Intermediate: The bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety can be synthesized through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.
Attachment of the Piperazine Ring: The intermediate is then reacted with piperazine under controlled conditions to form the bicyclic-piperazine structure.
Introduction of the Fluorophenyl Sulfonyl Group: The final step involves sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for sulfonylation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation or metal hydrides can modify the bicyclic or piperazine rings.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, replacing the fluorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced bicyclic or piperazine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has diverse applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine depends on its application:
Pharmacological Effects: It may interact with specific receptors or enzymes, modulating biological pathways. The fluorophenyl sulfonyl group can enhance binding affinity and specificity.
Chemical Reactions: Acts as a reactive intermediate in various organic transformations, facilitating the formation of complex molecules.
Comparison with Similar Compounds
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenylpiperazine: Lacks the fluorophenyl sulfonyl group, resulting in different chemical and biological properties.
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-chlorophenyl)sulfonylpiperazine:
Uniqueness: 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is unique due to the combination of a bicyclic structure, piperazine ring, and fluorophenyl sulfonyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C18H23FN2O2S |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-fluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H23FN2O2S/c19-17-3-5-18(6-4-17)24(22,23)21-9-7-20(8-10-21)13-16-12-14-1-2-15(16)11-14/h1-6,14-16H,7-13H2 |
InChI Key |
PIONSLKGVXUVDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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